molecular formula C10H12N2 B12832245 2-Ethyl-4-methyl-1H-benzo[d]imidazole

2-Ethyl-4-methyl-1H-benzo[d]imidazole

Cat. No.: B12832245
M. Wt: 160.22 g/mol
InChI Key: CXBRZLNSRRMWJP-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the oxidative condensation of ketones and amidines, which cyclizes under basic conditions to produce the desired imidazole .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups .

Scientific Research Applications

2-Ethyl-4-methyl-1H-benzo[d]imidazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-methyl-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-ethyl-4-methyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2/c1-3-9-11-8-6-4-5-7(2)10(8)12-9/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

CXBRZLNSRRMWJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2N1)C

Origin of Product

United States

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